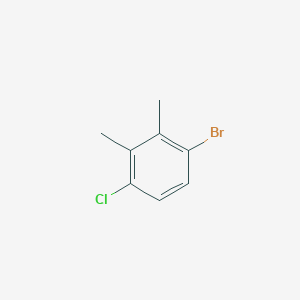

1-Bromo-4-chloro-2,3-dimethylbenzene

Descripción general

Descripción

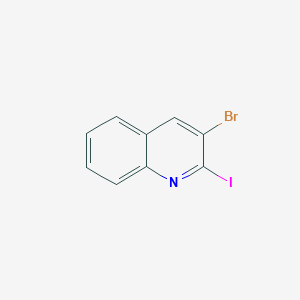

1-Bromo-4-chloro-2,3-dimethylbenzene is an organic compound with the molecular formula C8H8BrCl. It has an average mass of 219.506 Da and a monoisotopic mass of 217.949783 Da .

Molecular Structure Analysis

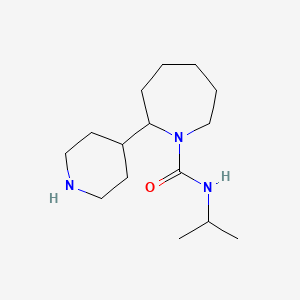

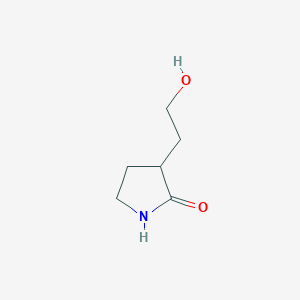

The molecular structure of 1-Bromo-4-chloro-2,3-dimethylbenzene consists of a benzene ring with bromo, chloro, and two methyl groups attached. The exact positions of these groups can be determined by the numbering in the name of the compound .Physical And Chemical Properties Analysis

1-Bromo-4-chloro-2,3-dimethylbenzene is a liquid at room temperature. It has a refractive index of 1.560 (lit.), a boiling point of 214 °C (lit.), and a density of 1.365 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación

Organic Synthesis and Chemical Reactions

1-Bromo-4-chloro-2,3-dimethylbenzene serves as a precursor in organic synthesis, particularly in the formation of complex molecules through halogenation and coupling reactions. For instance, it is involved in regioselective bromination processes and subsequent conversion into sulfur-functionalized benzoquinones. This chemical conversion demonstrates its utility in synthesizing derivatives with potential applications in medicinal chemistry and materials science (Aitken et al., 2016). Moreover, its reactions with electrophiles have been explored for the catalytic synthesis of ketones, highlighting its role in cross-electrophile coupling (XEC) reactions that are pivotal in organic synthesis (Wotal, Ribson, & Weix, 2014).

Material Science and Polymer Chemistry

In material science, 1-Bromo-4-chloro-2,3-dimethylbenzene is instrumental in the development of advanced materials. For example, its brominated derivatives have been used to graft short poly(phenylene vinylene) chains onto poly(organophosphazene), leading to copolymers with notable UV–Vis absorption, photoluminescent, and thermal properties. These copolymers are explored for their potential in creating organic light-emitting diodes (OLEDs) (Leung et al., 2002).

Catalysis and Chemical Activation

The compound's role extends to catalysis, where its derivatives facilitate the activation of hydrogen peroxide for bromination reactions. This catalytic activity is crucial for the bromination of organic substrates using sodium bromide and hydrogen peroxide, demonstrating its versatility in chemical synthesis and modification processes (Goodman & Detty, 2004).

Safety And Hazards

While specific safety and hazard information for 1-Bromo-4-chloro-2,3-dimethylbenzene is not available in the search results, general precautions for handling similar organic compounds include avoiding ingestion and inhalation, keeping away from open flames and hot surfaces, and using personal protective equipment such as dust masks, eyeshields, and gloves .

Propiedades

IUPAC Name |

1-bromo-4-chloro-2,3-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrCl/c1-5-6(2)8(10)4-3-7(5)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEDJITWDIJFXGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-chloro-2,3-dimethylbenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(2-chloroacetyl)piperidin-4-yl]-3-phenylpropanamide](/img/structure/B1524036.png)

![1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cyclopentan-1-amine dihydrochloride](/img/structure/B1524038.png)